molecular formula C23H25F2N3O2 B1673486 Fluspiperone CAS No. 54965-22-9

Fluspiperone

Cat. No. B1673486
CAS RN: 54965-22-9
M. Wt: 413.5 g/mol
InChI Key: RIOZXKPJYKSKJV-UHFFFAOYSA-N
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Description

Fluspiperone is a chemical compound with the molecular formula C23H25F2N3O2 . It has an average mass of 413.460 Da and a monoisotopic mass of 413.191498 Da .


Molecular Structure Analysis

Fluspiperone has a complex molecular structure. It contains a total of 58 bonds, including 33 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 secondary amide (aliphatic), and 1 ketone (aromatic) .


Physical And Chemical Properties Analysis

Fluspiperone has a density of 1.3±0.1 g/cm3, a boiling point of 632.9±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C . It has an enthalpy of vaporization of 93.6±3.0 kJ/mol and a flash point of 336.6±31.5 °C . Its index of refraction is 1.615, and it has a molar refractivity of 110.2±0.4 cm3 .

Scientific Research Applications

1. Dopamine D2-Receptor Binding Studies

Fluspiperone, particularly in its derivative form as 3-(2'-[18F]fluoroethyl)spiperone (FESP), has been extensively used in positron emission tomography (PET) studies. FESP binds to dopamine D2-receptors, allowing for visualization and quantitative estimation of these receptor sites in the brain. This has proven invaluable in studies involving nonhuman primates, rodents, and humans. Notably, FESP has been demonstrated to have similar in vitro binding properties to the dopamine receptor as spiperone, a related compound. This application aids in understanding the role of dopamine receptors in various neurological and psychiatric conditions (Barrio et al., 1989).

2. Neurotransmitter Receptor Studies

Fluspiperone derivatives have been pivotal in researching neurotransmitter receptors in the brain. For instance, studies have explored N-(3-[18F]fluoropropyl)-spiperone as a ligand for PET imaging of dopamine receptors. Such research has been crucial in advancing our understanding of the brain's dopaminergic system, especially in the context of neuropsychiatric disorders (Welch et al., 1988).

3. Evaluation of Serotonin and Dopamine Receptors

In clinical research, fluspiperone has been used to evaluate the effects of medications on serotonin and dopamine receptors in the brain. For example, a study used fluoro-ethyl-spiperone ([(18)F]FESP) to assess the impact of Fluvoxamine treatment on these receptors in unipolar depressed patients. This research provided insights into the mechanisms of action of antidepressants and their influence on neurotransmitter systems (Moresco et al., 2000).

4. Anticancer Activity of Psychotropic Drugs

Fluspiperone has been examined in the context of its anticancer properties. Studies have found that certain psychotropic drugs, including fluspiperone, exhibit anticancer activity by disrupting mitochondrial and lysosomal function. This suggests potential therapeutic applications of fluspiperone beyond its primary use as a psychotropic drug, opening avenues for novel cancer treatments (Varalda et al., 2020).

Safety And Hazards

When handling Fluspiperone, it’s important to avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact with eyes, immediate medical attention should be sought .

properties

IUPAC Name

1-(4-fluorophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3,8-triazaspiro[4.5]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F2N3O2/c24-18-5-3-17(4-6-18)21(29)2-1-13-27-14-11-23(12-15-27)22(30)26-16-28(23)20-9-7-19(25)8-10-20/h3-10H,1-2,11-16H2,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOZXKPJYKSKJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)F)CCCC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203495
Record name Fluspiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluspiperone

CAS RN

54965-22-9
Record name Fluspiperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54965-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluspiperone [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluspiperone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354855
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fluspiperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUSPIPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0Q53N427T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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